![molecular formula C10H14N2O2 B1485126 (2E)-3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 2098161-02-3](/img/structure/B1485126.png)
(2E)-3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid
Overview
Description
(2E)-3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid, also known as 2-methylpropyl pyrazole-4-carboxylate (MPPC), is a carboxylic acid derivative of pyrazole. It is a white powder that is soluble in water and has a melting point of about 157-158°C. MPPC is used in a variety of applications, including synthesis of pharmaceuticals and other molecules, as a catalyst in organic reactions, and as an intermediate in the production of other compounds.
Scientific Research Applications
MPPC has a wide range of applications in scientific research. It has been used as a catalyst in organic reactions, as an intermediate in the production of other compounds, and as a reagent in the synthesis of pharmaceuticals and other molecules. In addition, MPPC has been used in the synthesis of a variety of compounds, including polymers, dyes, and other organic molecules. It has also been used in the synthesis of a variety of peptides, including those with potential therapeutic applications.
Mechanism Of Action
The mechanism of action of MPPC is still not fully understood. However, it is believed to act as a Lewis acid catalyst in organic reactions, and it may also act as a proton donor in the presence of a base catalyst. It is also believed to act as a nucleophile in the presence of a strong electrophile, and as an electrophilic reagent in the presence of a strong nucleophile.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPPC are still not fully understood. However, it has been shown to have an inhibitory effect on the activity of a variety of enzymes, including cyclooxygenase, lipoxygenase, and phospholipase A2. In addition, it has been shown to have an inhibitory effect on the activity of a variety of proteins, including cyclin-dependent kinases, tyrosine kinases, and protein kinases.
Advantages And Limitations For Lab Experiments
The advantages of using MPPC in laboratory experiments include its ease of synthesis, its low cost, and its low toxicity. Additionally, it has a wide range of applications and can be used in a variety of reactions. The main limitation of using MPPC in laboratory experiments is its low solubility in water, which can make it difficult to use in certain reactions.
Future Directions
There are a variety of potential future directions for the use of MPPC. One potential area of research is the development of new methods for the synthesis of MPPC. Additionally, further research into the biochemical and physiological effects of MPPC is needed to better understand its potential applications. Another potential area of research is the development of new catalysts based on MPPC for use in organic reactions. Finally, further research into the mechanism of action of MPPC could lead to the development of new therapeutic compounds.
properties
IUPAC Name |
(E)-3-[1-(2-methylpropyl)pyrazol-4-yl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-8(2)6-12-7-9(5-11-12)3-4-10(13)14/h3-5,7-8H,6H2,1-2H3,(H,13,14)/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCONSZAWTYSHM-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C=N1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C=C(C=N1)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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